molecular formula C23H26N2O8S B2996958 ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)acetate CAS No. 863452-55-5

ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)acetate

Cat. No.: B2996958
CAS No.: 863452-55-5
M. Wt: 490.53
InChI Key: CTDFUUZEPHBURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)acetate is a useful research compound. Its molecular formula is C23H26N2O8S and its molecular weight is 490.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body, influencing cellular processes .

Mode of Action

The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets through a series of chemical reactions, possibly involving the formation of oximes and hydrazones

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain conditions may enhance or inhibit the compound’s interaction with its targets . .

Biological Activity

Ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)acetate is a complex organic compound with potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

1. Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a benzo[b][1,4]thiazepin core. Its molecular formula is C20H24N2O7SC_{20}H_{24}N_2O_7S, and it has a molecular weight of approximately 420.48 g/mol. The compound's structure can be represented as follows:

Ethyl 2 2 2 3 4 dimethoxyphenyl 1 1 dioxido 4 oxo 3 4 dihydrobenzo b 1 4 thiazepin 5 2H yl acetamido acetate\text{Ethyl 2 2 2 3 4 dimethoxyphenyl 1 1 dioxido 4 oxo 3 4 dihydrobenzo b 1 4 thiazepin 5 2H yl acetamido acetate}

2. Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic pathway includes the formation of the thiazepin ring and subsequent functionalization to introduce the ethyl acetate moiety.

3.1 Antimicrobial Activity

Research has indicated that derivatives of compounds similar to ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-... exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds containing thiazepin structures have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
  • Antifungal Activity : Some derivatives have also demonstrated antifungal activity against pathogens like Candida albicans .

3.2 Anti-inflammatory Properties

Studies have highlighted that certain benzothiazole derivatives exhibit anti-inflammatory effects. While specific data on ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-...) is limited, related compounds have shown promise in reducing inflammation markers in vitro .

3.3 Anticancer Potential

Emerging studies suggest that compounds with similar structural motifs may possess anticancer properties. For example, some thiazepine derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro .

4. Research Findings

A variety of studies have explored the biological implications of this compound and its analogs:

Study ReferenceBiological ActivityFindings
AntibacterialSignificant activity against E. coli and S. aureus.
Anti-inflammatoryNotable reduction in inflammation markers in cell assays.
AnticancerInhibition of cancer cell growth in vitro studies.

5. Case Studies

Case Study 1: Antimicrobial Efficacy
In a study assessing various thiazepine derivatives, ethyl derivatives were found to exhibit potent antibacterial activity comparable to standard antibiotics like ampicillin . The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Case Study 2: Anti-inflammatory Effects
A derivative similar to ethyl 2-(...)-acetate was tested in an animal model for its anti-inflammatory effects and showed a significant decrease in paw edema after administration .

Properties

IUPAC Name

ethyl 2-[[2-[2-(3,4-dimethoxyphenyl)-1,1,4-trioxo-2,3-dihydro-1λ6,5-benzothiazepin-5-yl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O8S/c1-4-33-23(28)13-24-21(26)14-25-16-7-5-6-8-19(16)34(29,30)20(12-22(25)27)15-9-10-17(31-2)18(11-15)32-3/h5-11,20H,4,12-14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDFUUZEPHBURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CN1C(=O)CC(S(=O)(=O)C2=CC=CC=C21)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.